3-Phenylpentanedioyl dichloride
Description
3-Phenylpentanedioyl dichloride (C₁₁H₁₀Cl₂O₂) is a carboxylic acid dichloride characterized by a pentanedioyl backbone substituted with a phenyl group at the 3-position. This compound is structurally analogous to glutaryl dichloride but with enhanced aromatic reactivity due to the phenyl substituent. Carboxylic acid dichlorides are typically synthesized via thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) treatment of diacids, followed by purification steps .
Key properties:
- Reactivity: Undergoes nucleophilic acyl substitution with amines, alcohols, or water to form amides, esters, or diacids.
- Applications: Likely used in polymer synthesis (e.g., polyamides, polyesters) or pharmaceutical intermediates.
Properties
Molecular Formula |
C11H10Cl2O2 |
|---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
3-phenylpentanedioyl dichloride |
InChI |
InChI=1S/C11H10Cl2O2/c12-10(14)6-9(7-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
COGSBWUZTAWTMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)Cl)CC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Carboxylic Acid Dichlorides
Example : Glutaryl Dichloride (Pentanedioyl Dichloride)
- Structure : Lacks the phenyl group present in 3-phenylpentanedioyl dichloride.
- Reactivity : Less steric hindrance and lower aromatic stabilization compared to the phenyl-substituted analog.
- Applications : Used in nylon production and peptide coupling reactions.
Example: 3-Chloro-N-phenyl-phthalimide (C₁₄H₈ClNO₂)
- Structure : Aromatic phthalimide ring with chloro and phenyl substituents .
- Reactivity : Participates in Suzuki coupling and nucleophilic substitutions for polyimide synthesis.
- Key Difference : The phthalimide core introduces rigidity, unlike the flexible pentanedioyl chain in 3-phenylpentanedioyl dichloride.
Organophosphorus Dichlorides
Example: Methylphosphonothioic Dichloride (CH₃Cl₂PS)
- Structure : Phosphorus-centered dichloride with a methyl and sulfur group .
- Reactivity : Forms thiophosphate esters; used in pesticides and nerve agents.
- Key Difference : Phosphorus-based dichlorides exhibit distinct reactivity (e.g., forming P–O or P–S bonds) compared to carboxylic acid dichlorides.
Example : Isopropylphosphonic Dichloride (C₃H₇Cl₂OP)
Metallocene Dichlorides
Example : Bis(cyclopentadienyl)titanium Dichloride (C₁₀H₁₀Cl₂Ti)
Simple Alkyl Dichlorides
Example : 1,2-Dichloroethane (C₂H₄Cl₂)
- Structure: Small, non-aromatic dichloride .
- Properties : High volatility (BP: 83.5°C), slight water solubility.
- Applications : Solvent, coolant, and precursor in PVC production.
- Key Difference : Lacks functional groups for condensation reactions, unlike 3-phenylpentanedioyl dichloride.
Comparative Data Table
Research Findings and Key Differences
Reactivity :
Thermodynamic Properties :
- Safety: Organophosphorus dichlorides (e.g., Methylphosphonothioic dichloride) are highly toxic, requiring stringent handling , while metallocene dichlorides necessitate protective equipment due to metal toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
